molecular formula C14H19NO B2563050 N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide CAS No. 2305527-90-4

N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide

Cat. No.: B2563050
CAS No.: 2305527-90-4
M. Wt: 217.312
InChI Key: UEAZMPBPNTYPSI-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a prop-2-enamide group attached to a butan-2-yl chain, which is further substituted with a 4-methylphenyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide typically involves the reaction of 4-methylphenylbutan-2-amine with prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamine.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-methylphenyl)but-3-enamide
  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • (E)-N-[3-(Methylamino)propyl]-3-thiophen-2-ylprop-2-enamide hydrochloride

Uniqueness

N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[1-(4-methylphenyl)butan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-13(15-14(16)5-2)10-12-8-6-11(3)7-9-12/h5-9,13H,2,4,10H2,1,3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAZMPBPNTYPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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